1-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-methylmethanamine
Overview
Description
This compound is a derivative of oxazole, a heterocyclic five-membered ring with atoms of nitrogen and oxygen . It has a molecular formula of C9H10N2O2 .
Molecular Structure Analysis
The structure of oxazole derivatives exerts divergent weak interactions like hydrophobic effect, Vanderwaals force, hydrogen bonds, coordination bonds, ion-dipole, and pi-pi bond . The exact molecular structure of this specific compound is not provided in the sources retrieved.Chemical Reactions Analysis
Oxazole derivatives exhibit potential application in agricultural, biotechnology, medicinal, chemical, and material sciences . Specific chemical reactions involving “1-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-methylmethanamine” are not detailed in the sources retrieved.Physical And Chemical Properties Analysis
The compound has a molecular weight of 178.19 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . Its exact mass and monoisotopic mass are 178.074227566 g/mol . The topological polar surface area is 51.2 Ų . Other physical and chemical properties specific to this compound are not detailed in the sources retrieved.Scientific Research Applications
Energetic Materials Synthesis
The compound 1-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-methylmethanamine is used in the synthesis of insensitive energetic materials. A study by Yu et al. (2017) describes the synthesis of N-Trinitroethylamino derivatives and energetic salts using similar compounds. These materials have moderate thermal stabilities and are insensitive to impact and friction, making them suitable for various applications in energetic materials.
Molecular Docking and Biological Efficacy
A study by Preethi et al. (2021) on Schiff base rare earth metal complexes with derivatives of this compound showed significant antimicrobial and anticancer activities in vitro. The research included molecular docking against microbial target proteins, highlighting the compound's potential in pharmaceutical applications.
Biobased Polyester Synthesis
In the field of biopolymer chemistry, Jiang et al. (2014) explored the enzymatic polymerization of similar furan-based compounds with various diacid ethyl esters. The resulting biobased furan polyesters, with their unique chemical structures and physical properties, offer new possibilities for sustainable materials development.
Corrosion Inhibition
The amino acid compounds related to 1-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-methylmethanamine have been studied for their effectiveness in corrosion inhibition. A study by Yadav et al. (2015) demonstrated that these compounds act as mixed-type inhibitors for N80 steel corrosion, suggesting their potential in industrial applications to protect metals from corrosive environments.
Nitric Oxide Release and Vasodilator Action
In pharmacology, compounds like furoxans, which include 1-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-methylmethanamine, are studied for their ability to release nitric oxide upon reaction with thiols. Feelisch et al. (1992) explored the vasodilator action of furoxans, showing their potential as prodrugs in increasing cyclic GMP levels via nitric oxide formation.
Future Directions
Oxazole and its derivatives have been intermittently satisfied as a functional lead molecule in modern medicinal chemistry . They are developed for the treatment of diseases which increases their developmental values as medicinal agents . The important information presented in the manuscript works as an impetus for new views in the pursuit for rational design of more biologically active and minimum toxic derivatives of oxazoles as medicinal agents .
properties
IUPAC Name |
1-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-methylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-10-6-7-5-9(13-11-7)8-3-2-4-12-8/h2-5,10H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQBVGZVXQOWFHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NOC(=C1)C2=CC=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30428733 | |
Record name | 1-[5-(Furan-2-yl)-1,2-oxazol-3-yl]-N-methylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30428733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-methylmethanamine | |
CAS RN |
857348-51-7 | |
Record name | 1-[5-(Furan-2-yl)-1,2-oxazol-3-yl]-N-methylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30428733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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